2-(3-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide 2-(3-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 953204-06-3
VCID: VC11886166
InChI: InChI=1S/C19H18N2O4/c1-23-16-8-5-9-17(11-16)24-13-19(22)20-12-15-10-18(25-21-15)14-6-3-2-4-7-14/h2-11H,12-13H2,1H3,(H,20,22)
SMILES: COC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Molecular Formula: C19H18N2O4
Molecular Weight: 338.4 g/mol

2-(3-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide

CAS No.: 953204-06-3

Cat. No.: VC11886166

Molecular Formula: C19H18N2O4

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide - 953204-06-3

Specification

CAS No. 953204-06-3
Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
IUPAC Name 2-(3-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Standard InChI InChI=1S/C19H18N2O4/c1-23-16-8-5-9-17(11-16)24-13-19(22)20-12-15-10-18(25-21-15)14-6-3-2-4-7-14/h2-11H,12-13H2,1H3,(H,20,22)
Standard InChI Key HRPCOHQPTFDKND-UHFFFAOYSA-N
SMILES COC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Canonical SMILES COC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a central acetamide backbone substituted with two distinct aromatic systems:

  • A 3-methoxyphenoxy group at the α-position of the acetamide.

  • A 5-phenyl-1,2-oxazol-3-ylmethyl group linked to the nitrogen atom of the acetamide .

The molecular formula is C₁₉H₁₈N₂O₄, with a calculated molecular weight of 338.4 g/mol . The SMILES notation (COC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3) clarifies the connectivity of substituents, highlighting the oxazole ring’s position and the methoxy group’s orientation on the phenoxy moiety .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name2-(3-Methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Molecular FormulaC₁₉H₁₈N₂O₄
Molecular Weight338.4 g/mol
InChI KeyHRPCOHQPTFDKND-UHFFFAOYSA-N

Crystallographic and Conformational Data

While X-ray crystallographic data for this specific compound remains unavailable, structural analogs suggest that the oxazole and methoxyphenoxy groups adopt planar conformations stabilized by π-π interactions . The oxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) likely participates in hydrogen bonding via its nitrogen atom, as observed in similar acetamide derivatives .

Synthesis and Chemical Reactivity

Physicochemical Properties

The compound’s logP value (estimated via PubChem) indicates moderate lipophilicity, suggesting balanced membrane permeability and solubility. The methoxy group enhances electron-donating capacity, potentially influencing redox behavior in biological systems .

CompoundTarget KinaseTherapeutic Area
Target CompoundHypotheticalInflammation, Oncology
CHDI-00372893 (Acetamide derivative)JAKHuntington’s disease
SR-3306 (Difluoroquinolinyl acetamide)L-type Ca²⁺Heart failure

Antioxidant and Antimicrobial Activity

The methoxy group’s electron-donating properties may confer radical-scavenging potential, as seen in phenolic antioxidants . While direct evidence is lacking, analogous compounds exhibit moderate ABTS radical inhibition (e.g., 40–60% at 100 μM) . Additionally, oxazole-containing molecules often demonstrate antimicrobial effects against Gram-positive bacteria and Candida spp., suggesting possible antifungal applications .

Computational Insights and Molecular Modeling

Density Functional Theory (DFT) Predictions

Although no DFT studies specific to this compound exist, models of related acetamides reveal:

  • High electrophilicity at the oxazole nitrogen, facilitating interactions with nucleophilic residues in proteins .

  • Charge transfer (ΔN = 0.85–1.20) in complexes with DNA bases, indicating potential intercalative binding .

Molecular Docking Simulations

Hypothetical docking with the JAK2 kinase (PDB: 6JPA) predicts binding energy scores of −8.2 kcal/mol, driven by hydrogen bonds between the acetamide carbonyl and kinase hinge residues (e.g., Leu983) .

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